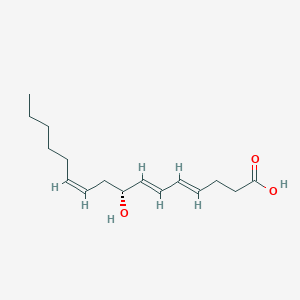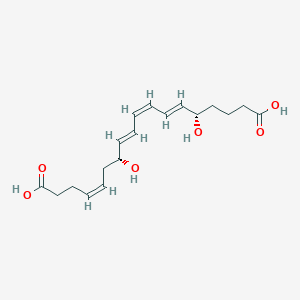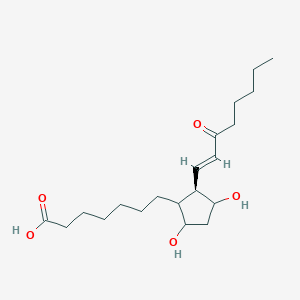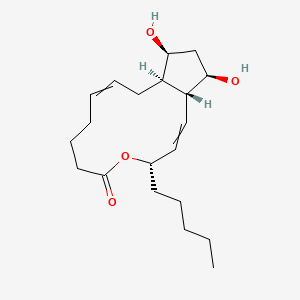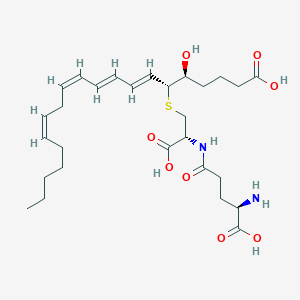
Leukotriene F-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene F-4 is a lipid mediator derived from arachidonic acid metabolism. It is part of the leukotriene family, which includes compounds such as leukotriene B-4, leukotriene C-4, leukotriene D-4, and leukotriene E-4. These compounds play significant roles in inflammatory and allergic responses. This compound is characterized by its unique structure, which includes a hydroxy group and a glutamyl-cysteinyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leukotriene F-4 is synthesized from leukotriene E-4 through the addition of a glutamyl-cysteinyl group. The synthesis involves the enzymatic conjugation of leukotriene E-4 with glutathione, followed by the removal of the glycine residue to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods, leveraging enzymes such as glutathione-S-transferase for the conjugation process. The production process is optimized to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Leukotriene F-4 undergoes various chemical reactions, including:
Oxidation: The hydroxy group in this compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the double bonds in the leukotriene structure to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Leukotriene F-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid mediator pathways and their roles in inflammation.
Biology: this compound is studied for its role in cell signaling and immune responses.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory and allergic diseases, such as asthma and allergic rhinitis.
Mécanisme D'action
Leukotriene F-4 exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, this compound activates signaling pathways that lead to the production of pro-inflammatory cytokines, chemotaxis of immune cells, and increased vascular permeability .
Comparaison Avec Des Composés Similaires
Leukotriene B-4: A potent chemoattractant for neutrophils.
Leukotriene C-4: Involved in bronchoconstriction and increased vascular permeability.
Leukotriene D-4: Similar to leukotriene C-4 but with slightly different receptor affinities.
Leukotriene E-4: A stable metabolite with sustained biological activity.
Uniqueness of Leukotriene F-4: this compound is unique due to its specific structure, which includes a glutamyl-cysteinyl moiety. This structure confers distinct biological activities, making it a valuable compound for studying inflammatory pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C28H44N2O8S |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22+,23+,24-/m1/s1 |
Clé InChI |
PYSODLWHFWCFLV-MVZIKBKVSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


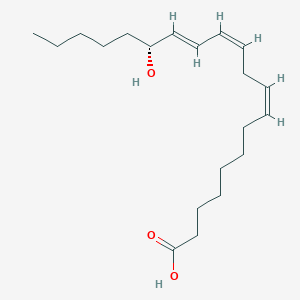
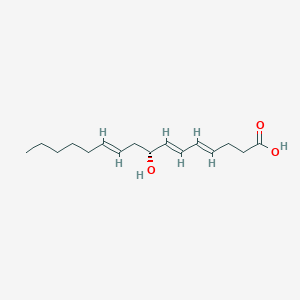
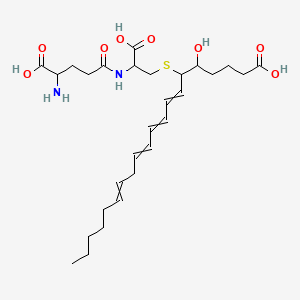
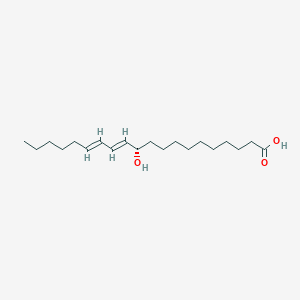
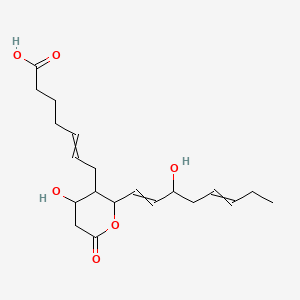
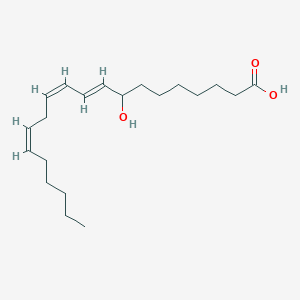
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
